molecular formula C9H8O3 B1242120 9-hydroxy-7Z-Nonene-3,5-diynoic acid

9-hydroxy-7Z-Nonene-3,5-diynoic acid

Cat. No. B1242120
M. Wt: 164.16 g/mol
InChI Key: DSMORYZYOBMZIC-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-hydroxy-7Z-nonene-3,5-diynoic acid is a medium-chain fatty acid.

Scientific Research Applications

1. Role in Lipid Peroxidation and Cytotoxicity

9-Hydroxy-7Z-Nonene-3,5-diynoic acid is closely related to 4-Hydroxy-2-nonenal (HNE), a lipid peroxidation product. HNE is known for its reactivity and cytotoxicity, formed through several oxidative routes involving hydroperoxides and fatty acyl cross-linking reactions. It plays a significant role in inflammatory situations and is detectable using various analytical methods including mass spectrometry, which is essential for understanding its interactions with cell signaling proteins (Spickett, 2013).

2. Mechanism of Formation

The formation mechanism of related compounds like 4-hydroxy-2E-nonenal has been extensively studied. It involves pathways via hydroperoxides of fatty acids, such as linoleic acid, leading to products like 9-hydroperoxy-12-oxo-10E-dodecenoic acid. Understanding these pathways is crucial for insight into the biochemical processes involving 9-hydroxy-7Z-Nonene-3,5-diynoic acid (Schneider et al., 2001).

3. Development of Novel Fluorescence Probes

Compounds like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid have been developed to detect reactive oxygen species, showcasing the potential of derivatives of 9-hydroxy-7Z-Nonene-3,5-diynoic acid in creating advanced biochemical tools (Setsukinai et al., 2003).

4. Natural Product Biosynthesis

In the realm of natural product biosynthesis, compounds like 3,5-AHBA serve as precursors for various products, suggesting the potential for 9-hydroxy-7Z-Nonene-3,5-diynoic acid in the biosynthesis of complex organic compounds (Kang et al., 2012).

5. Synthesis and Structural Studies

The synthesis and structure of related compounds, such as bicyclo[2.4.0]-2-nonene, provide insights into the chemical properties and potential applications of 9-hydroxy-7Z-Nonene-3,5-diynoic acid in chemical synthesis and molecular design (Mague et al., 2001).

6. Exploration of Hydroxyalkanoic Acids

Studies on polyhydroxyalkanoates and their use as sources of chiral hydroxyalkanoic acids demonstrate the versatility of compounds like 9-hydroxy-7Z-Nonene-3,5-diynoic acid in various industrial and pharmaceutical applications (Ren et al., 2005).

7. Application in Solid Phase Synthesis

The synthesis of novel compounds for solid phase synthesis, like 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol, highlights the potential of 9-hydroxy-7Z-Nonene-3,5-diynoic acid in enhancing the efficiency and stability of synthetic processes (Bleicher et al., 2000).

8. Understanding Toxicity and Apoptosis Induction

Research on the structure-activity relationships of compounds like 4-hydroxy-2-nonenal in cellular toxicity and apoptosis induction can provide valuable insights into the biological effects and potential therapeutic applications of 9-hydroxy-7Z-Nonene-3,5-diynoic acid (Haynes et al., 2000).

properties

Product Name

9-hydroxy-7Z-Nonene-3,5-diynoic acid

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

(Z)-9-hydroxynon-7-en-3,5-diynoic acid

InChI

InChI=1S/C9H8O3/c10-8-6-4-2-1-3-5-7-9(11)12/h4,6,10H,7-8H2,(H,11,12)/b6-4-

InChI Key

DSMORYZYOBMZIC-XQRVVYSFSA-N

Isomeric SMILES

C(/C=C\C#CC#CCC(=O)O)O

Canonical SMILES

C(C=CC#CC#CCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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